molecular formula C11H14N2O2 B6262640 2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 1249320-63-5

2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No.: B6262640
CAS No.: 1249320-63-5
M. Wt: 206.2
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Description

2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted pyridine derivative, the cyclization can be achieved using reagents such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to other heterocyclic compounds.

Properties

CAS No.

1249320-63-5

Molecular Formula

C11H14N2O2

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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